molecular formula C9H9N3O2 B1475233 1-(Cyclopropylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile CAS No. 1479242-72-2

1-(Cyclopropylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Cat. No. B1475233
CAS RN: 1479242-72-2
M. Wt: 191.19 g/mol
InChI Key: LNJKLAAYFHOSPS-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about its physical appearance .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions for each step .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the conditions under which it reacts .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, and stability. It may also include spectroscopic properties .

Scientific Research Applications

Synthesis and Characterization

1-(Cyclopropylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivatives have been synthesized and applied in the field of textiles, specifically in dyeing polyester fabrics. These derivatives, synthesized through various chemical reactions, show interesting properties when used as dyes. For instance, they exhibit moderate to excellent fastness levels against light, perspiration, and washing, making them suitable for textile applications. The structural elucidation of these compounds involves techniques like IR, NMR, EI/MS, and even X-ray crystallography in certain cases (Al-Etaibi et al., 2014).

Antimicrobial Activity

Synthesis and Antimicrobial Properties

The derivatives of this compound also exhibit antimicrobial properties. This is evident from studies where these compounds have been tested against various bacterial strains, both Gram-positive and Gram-negative, as well as yeast. The results have shown promising activities against these test organisms, indicating their potential in antimicrobial applications (Al-Etaibi et al., 2014).

Pharmaceutical Research

Antitubercular Activity

In the realm of pharmaceutical research, derivatives of this compound have been prepared and screened for their antitubercular activity against Mycobacterium tuberculosis. Certain analogs of these derivatives have demonstrated potent antitubercular activity, highlighting their potential as a new class of antitubercular agents (Boukthir et al., 2013).

Heterocyclic Chemistry

Synthesis of Fused Heterocyclic Compounds

This chemical has been utilized in the synthesis of novel fused heterocyclic compounds, such as thiazolopyrimidines, tetrazolopyrimidine, and pyrimidothiazolotriazine, among others. These synthesized compounds have been characterized and investigated for their antioxidant activities, showcasing their potential in various applications including medicinal chemistry (Salem et al., 2015).

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action describes how it exerts its effects at the molecular level .

Safety and Hazards

This involves identifying any risks associated with handling or using the compound. It includes toxicity information and precautions for safe handling and storage .

properties

IUPAC Name

1-(cyclopropylmethyl)-2,4-dioxopyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c10-3-7-5-12(4-6-1-2-6)9(14)11-8(7)13/h5-6H,1-2,4H2,(H,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJKLAAYFHOSPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(C(=O)NC2=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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